4-(2,6-dichlorophenoxy)butanoic Acid
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Overview
Description
4-(2,6-dichlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of butanoic acid and is characterized by the presence of a dichlorophenoxy group attached to the butanoic acid backbone. This compound is primarily used as a herbicide and is known for its effectiveness in controlling broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorophenoxy)butanoic acid typically involves the reaction of 2,6-dichlorophenol with butyrolactone in the presence of a base. The reaction proceeds through the formation of an intermediate phenoxide, which then reacts with butyrolactone to yield the desired product. The reaction conditions generally include heating the mixture to facilitate the reaction and the use of an aqueous alkali to maintain the basic environment .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenoxybutanoic acids .
Scientific Research Applications
4-(2,6-dichlorophenoxy)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used as a herbicide.
Industry: It is widely used in agriculture for weed control and is also studied for its environmental impact and degradation pathways
Mechanism of Action
The mechanism of action of 4-(2,6-dichlorophenoxy)butanoic acid involves its interaction with plant hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. This herbicidal activity is due to the disruption of normal cellular processes and the induction of abnormal growth patterns .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: Another widely used herbicide with a similar structure but different substitution pattern.
2,4-dichlorophenoxybutanoic acid: A closely related compound with similar herbicidal properties.
Uniqueness
4-(2,6-dichlorophenoxy)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and its specific mode of action make it a valuable tool in agricultural practices .
Properties
IUPAC Name |
4-(2,6-dichlorophenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-1-4-8(12)10(7)15-6-2-5-9(13)14/h1,3-4H,2,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYHXANOKSWCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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